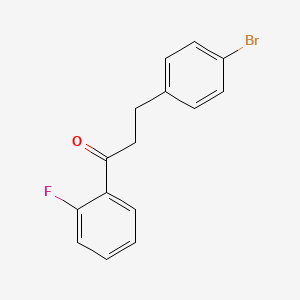

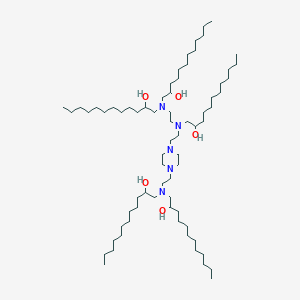

1,1'-((2-(4-(2-((2-(Bis(2-OH-dodecyl)amino)ethyl)(2-OH-dodecyl) amino)Et)piperazin-1-yl)Et)azanediyl)bis(dodecan-2-ol), 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

C12-200 is a type of ionizable cationic lipid commonly used in the delivery of messenger RNA (mRNA) and small interfering RNA (siRNA). This compound has gained significant attention due to its ability to form lipid nanoparticles (LNPs) that can effectively deliver genetic material into cells. C12-200 is particularly noted for its use in therapeutic applications, including gene therapy and vaccine development .

Scientific Research Applications

C12-200 has a wide range of scientific research applications, including:

Gene Therapy: Used to deliver therapeutic mRNA or siRNA to target cells, enabling the treatment of genetic disorders such as hemophilia B

Vaccine Development: Employed in the formulation of mRNA vaccines, such as those developed for COVID-19

Cancer Research: Investigated for its potential to deliver siRNA to cancer cells, thereby silencing oncogenes and inhibiting tumor growth.

Neuroscience: Used to deliver siRNA to neural cells, facilitating the study of gene function in the nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

C12-200 is synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically involves the formation of a branched-chain structure with multiple hydrophobic tails. The key steps include:

Formation of the Core Structure: The core structure is formed by reacting a piperazine derivative with long-chain fatty alcohols.

Addition of Hydrophobic Tails: The core structure is then modified by adding hydrophobic tails through esterification or amidation reactions.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency

Industrial Production Methods

Industrial production of C12-200 involves scaling up the synthetic process while maintaining strict quality control measures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing robust purification and characterization protocols. The large-scale production also requires adherence to regulatory standards to ensure the safety and efficacy of the compound for therapeutic use .

Chemical Reactions Analysis

Types of Reactions

C12-200 undergoes various chemical reactions, including:

Ionization: At physiological pH, C12-200 can ionize, which is crucial for its ability to form stable LNPs.

Hydrolysis: The ester bonds in C12-200 can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the lipid structure.

Oxidation: C12-200 can be oxidized, although this is less common and typically occurs under harsh conditions

Common Reagents and Conditions

Ionization: Occurs at physiological pH (around 7.4).

Hydrolysis: Can be induced using acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

Oxidation: Requires strong oxidizing agents such as hydrogen peroxide or potassium permanganate

Major Products Formed

Ionization: Leads to the formation of positively charged lipid nanoparticles.

Hydrolysis: Results in the breakdown of the lipid into its constituent fatty acids and alcohols.

Oxidation: Produces oxidized derivatives of the lipid, which may have altered properties

Mechanism of Action

C12-200 exerts its effects by forming lipid nanoparticles that encapsulate mRNA or siRNA. These nanoparticles protect the genetic material from degradation and facilitate its uptake by target cells. The mechanism involves:

Formation of LNPs: C12-200 ionizes at physiological pH, allowing it to interact with nucleic acids and form stable LNPs.

Cellular Uptake: The LNPs are taken up by cells through endocytosis.

Endosomal Escape: The ionizable nature of C12-200 helps the LNPs escape from endosomes, releasing the genetic material into the cytoplasm.

Translation or Gene Silencing: The delivered mRNA is translated into protein, or the siRNA silences target genes by degrading complementary mRNA

Comparison with Similar Compounds

C12-200 is compared with other ionizable cationic lipids such as:

DLin-MC3-DMA: Known for its use in FDA-approved siRNA therapeutics, DLin-MC3-DMA has a similar mechanism of action but different structural properties.

cKK-E12: Another ionizable lipid used for mRNA delivery, cKK-E12 has been shown to be effective in gene therapy applications.

C12-200 is unique due to its branched-chain structure and high efficiency in forming stable LNPs for mRNA and siRNA delivery .

properties

IUPAC Name |

1-[2-[bis(2-hydroxydodecyl)amino]ethyl-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl]amino]dodecan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H145N5O5/c1-6-11-16-21-26-31-36-41-46-66(76)61-73(58-60-75(64-69(79)49-44-39-34-29-24-19-14-9-4)65-70(80)50-45-40-35-30-25-20-15-10-5)57-55-71-51-53-72(54-52-71)56-59-74(62-67(77)47-42-37-32-27-22-17-12-7-2)63-68(78)48-43-38-33-28-23-18-13-8-3/h66-70,76-80H,6-65H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVHYPUORVDKRTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H145N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1136.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)

![2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-1,4-piperazinedicarboxylic acid 1,4-bis(1,1-dimethylethyl) ester](/img/structure/B6337355.png)

amine hydrochloride](/img/structure/B6337395.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)